3,4,5,4'-Tetramethoxystilbene
Overview
Description
3,4,5,4’-Trans-tetramethoxystilbene, commonly known as DMU-212, is a synthetic analog of resveratrol. Resveratrol is a naturally occurring compound found in various plants, including grapes, mulberries, and peanuts. DMU-212 has gained significant attention due to its enhanced antiproliferative activity and bioavailability compared to resveratrol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMU-212 involves several steps, starting with the preparation of sulfides. Powdered potassium hydroxide is added to a degassed solution of thiol in ethanol at 0°C. After stirring for 0.5 hours, a degassed solution of bromide in ethanol is added, and the mixture is allowed to warm to room temperature over 12 hours. The solvent is then removed, and the resultant residue is purified by flash column chromatography .
Industrial Production Methods
Industrial production methods for DMU-212 are not extensively documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
DMU-212 undergoes various chemical reactions, including oxidation, hydroxylation, and O-demethylation. These reactions are primarily observed in liver extracts of mice and incubates of mouse liver microsomes .
Common Reagents and Conditions
Common reagents used in the reactions involving DMU-212 include oxidizing agents, hydroxylating agents, and demethylating agents. The specific conditions for these reactions vary depending on the desired product and the experimental setup.
Major Products Formed
The major products formed from the reactions of DMU-212 include DMU-214, DMU-281, DMU-291, DMU-295, and DMU-807. These metabolites are generated through metabolic pathways such as demethylation, oxidation, desaturation, methylation, acetylation, glucuronide, and cysteine conjugation .
Scientific Research Applications
DMU-212 has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of the notable applications include:
Cancer Research: DMU-212 has shown significant inhibitory effects on several types of cancer, including non-small cell lung cancer (NSCLC) and colorectal adenoma. .
Pharmacokinetics: Studies have demonstrated that DMU-212 has superior bioavailability compared to resveratrol, making it a promising candidate for drug development.
Metabolite Profiling: DMU-212 has been used in metabolite profiling studies to understand its metabolic pathways and identify active metabolites.
Mechanism of Action
DMU-212 exerts its effects through various molecular targets and pathways. It induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of cell cycle-related proteins, such as p21 and cyclin B1. Additionally, DMU-212 promotes the activation of AMPK and down-regulates the expression of EGFR and the phosphorylation of PI3K, Akt, and ERK .
Comparison with Similar Compounds
DMU-212 is often compared to resveratrol due to their structural similarities. DMU-212 has several unique properties that distinguish it from resveratrol:
Higher Bioavailability: DMU-212 has been shown to cross the blood-brain barrier more easily than resveratrol, resulting in higher levels in the brain, small intestine, and colonic mucosa.
Different Mechanisms of Action: While resveratrol induces G0/G1 cell cycle arrest, DMU-212 predominantly induces G2/M arrest.
Enhanced Antiproliferative Activity: DMU-212 exhibits stronger antiproliferative activity compared to resveratrol, making it a more potent compound for cancer research.
Other similar compounds include combretastatin and various stilbene-based derivatives, which also exhibit significant biological activity and potential therapeutic applications .
Conclusion
DMU-212 is a promising compound with a wide range of applications in scientific research. Its enhanced bioavailability, unique mechanisms of action, and potent antiproliferative activity make it a valuable candidate for further investigation and development in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQQRXTLIJXNY-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300535 | |
Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134029-62-2 | |
Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134029-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DMU-212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134029622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3,4,5,4′-Tetramethoxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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